molecular formula C20H22ClN3O3 B2674867 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea CAS No. 894022-40-3

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

Cat. No.: B2674867
CAS No.: 894022-40-3
M. Wt: 387.86
InChI Key: YMBNSNXEFAINOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Urea Derivatives in Medicinal Chemistry

The medicinal utility of urea derivatives traces back to Friedrich Wöhler’s 1828 synthesis of urea, which bridged organic and inorganic chemistry. Early 20th-century innovations, such as Bayer’s development of suramin—a bis-urea compound—established urea as a critical pharmacophore for targeting parasitic infections. Urea’s ability to form stable hydrogen bonds with biological targets underpins its role in modulating drug potency and selectivity. For example, the antidiabetic drug glibenclamide and the kinase inhibitor sorafenib utilize urea motifs to engage ATP-binding pockets and allosteric sites. Modern applications extend to HIV protease inhibitors and anticoagulants, where urea’s dual hydrogen-bond donor/acceptor capacity optimizes target affinity.

Table 1: Key Urea-Based Therapeutics and Their Targets

Compound Therapeutic Area Target/Mechanism
Suramin Antitrypanosomal Polyanion-binding proteins
Sorafenib Anticancer Raf kinase, VEGFR
Glibenclamide Antidiabetic SUR1 receptor

Evolution of Pyrrolidinone-Containing Compounds

Pyrrolidinone, a five-membered lactam, gained prominence due to its saturated scaffold, which enhances three-dimensional coverage and stereochemical diversity. Unlike planar aromatic systems, pyrrolidinone’s non-planar conformation enables pseudorotation, allowing adaptive binding to protein targets. Early applications focused on central nervous system (CNS) drugs, where pyrrolidinone’s rigidity improved blood-brain barrier penetration. Recent advances highlight its role in kinase inhibitors and antibacterial agents, with spiro-pyrrolidinone derivatives demonstrating potent activity against glucosamine-6-phosphate synthase. The 5-oxo group in pyrrolidinone further facilitates hydrogen bonding, making it a versatile scaffold for optimizing drug-likeness.

Emergence of 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea in Research

This hybrid molecule integrates three pharmacophoric elements:

  • Urea core : Serves as a hydrogen-bonding anchor, potentially engaging catalytic residues in enzymatic targets.
  • Pyrrolidinone ring : Imparts conformational restraint, potentially reducing entropic penalties during binding.
  • Substituents :
    • Benzyl group: Enhances lipophilicity for membrane permeability.
    • 4-Chlorophenyl: May direct electrophilic interactions or π-stacking with aromatic residues.
    • 2-Hydroxyethyl: Improves solubility and mitigates urea’s inherent crystallinity.

Table 2: Structural Features and Hypothesized Contributions

Feature Role in Drug Design
Urea moiety Target engagement via H-bonding
Pyrrolidinone Conformational rigidity
4-Chlorophenyl Hydrophobic/π-π interactions
2-Hydroxyethyl Solubility enhancement

While no direct biological data exists for this compound, structural analogs like sorafenib (a bis-aryl urea) and spiro-pyrrolidinone antimicrobials suggest potential dual mechanisms targeting kinases or microbial enzymes.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize hybrid molecules to address multifactorial diseases like cancer and diabetes. Urea-pyrrolidinone hybrids are underexplored compared to standalone derivatives, creating opportunities for:

  • SAR studies : Systematic variation of substituents on the benzyl or chlorophenyl groups.
  • Target identification : Proteomic profiling to identify kinase or protease targets.
  • Formulation challenges : Addressing urea’s hygroscopicity through prodrug strategies.

Notably, no patents or clinical trials specifically referencing this compound were identified, highlighting a critical gap in translational research.

Significance in Contemporary Drug Discovery Programs

The hybrid’s design aligns with three drug discovery trends:

  • Multitarget engagement : Urea and pyrrolidinone may synergistically inhibit parallel pathways (e.g., Raf and VEGFR in oncology).
  • Solubility-lipophilicity balance : The hydroxyethyl group counterbalances aromatic substituents, potentially improving oral bioavailability.
  • Stereochemical optimization : The pyrrolidinone’s chiral center allows enantioselective synthesis to minimize off-target effects.

Properties

IUPAC Name

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-6-8-18(9-7-16)24-14-17(12-19(24)26)22-20(27)23(10-11-25)13-15-4-2-1-3-5-15/h1-9,17,25H,10-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNSNXEFAINOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea involves multiple steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could significantly reduce the viability of various cancer cell lines, suggesting potential use as anticancer agents .

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-specific demethylase 1 is an enzyme implicated in several cancers and neurodegenerative diseases. Compounds derived from the pyrrolidine structure have been developed as reversible inhibitors of LSD1. The inhibition of this enzyme can lead to reactivation of tumor suppressor genes, thereby offering a therapeutic strategy against malignancies .

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of pyrrolidine derivatives as LSD1 inhibitors, showing that certain modifications could enhance potency and selectivity against the enzyme .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug discovery. Its ability to interact with various biological targets can be exploited for designing novel therapeutics aimed at multiple diseases, including metabolic disorders and neurodegenerative conditions .

Molecular Targeting

Research indicates that compounds with similar structures can effectively target specific receptors involved in neurotransmission and hormonal regulation. This targeting capability opens avenues for developing drugs that can modulate neurotransmitter levels or receptor activities, potentially leading to treatments for conditions like depression or anxiety disorders.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea C₂₀H₂₁ClN₃O₃ 406.88 Benzyl, 2-hydroxyethyl, 5-oxopyrrolidin-3-yl, 4-chlorophenyl, urea
Chlorhexidine urea C₁₆H₂₆ClN₉O 395.89 Hexyl chain, biguanide groups, 4-chlorophenyl, urea
p-Chlorophenyl urea C₇H₆ClN₂O 169.59 4-chlorophenyl, urea

Key Differences and Implications

Substituent Complexity: The target compound integrates a benzyl group (aromatic hydrophobicity), a hydroxyethyl chain (polarity), and a pyrrolidinone ring (rigidity). This diversity may enhance target selectivity compared to simpler analogs like p-chlorophenyl urea. Chlorhexidine urea contains a hexyl chain and biguanide groups, which are associated with broad-spectrum antimicrobial activity via membrane disruption . The target compound lacks these features, suggesting divergent mechanisms.

However, the hydroxyethyl group could improve aqueous solubility relative to fully aromatic analogs.

Functional Group Interactions: The pyrrolidinone ring in the target compound may engage in hydrogen bonding or π-stacking interactions, unlike the flexible hexyl chain in chlorhexidine urea. This could influence binding to enzymes or receptors.

Research Findings and Limitations

  • Synthetic Accessibility: The compound’s complexity (e.g., stereochemistry of the pyrrolidinone ring) may pose synthetic challenges, requiring advanced techniques like those enabled by crystallography software (e.g., SHELX for structural validation) .
  • Data Gaps: No explicit pharmacological or pharmacokinetic data were identified in accessible literature.

Biological Activity

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a urea moiety and a pyrrolidinyl group. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which may confer significant biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 343.8 g/mol. Its structure features:

  • A benzyl group attached to a urea nitrogen.
  • A 4-chlorophenyl substituent linked to a pyrrolidin-3-yl group.
  • A carbonyl group at the 5-position of the pyrrolidine ring.

This arrangement contributes to its distinctive chemical properties and potential biological activities .

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including enzymes and receptors. The unique pyrrolidinyl urea moiety may enhance its binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects .

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antitumor Activity: Similar compounds have shown potential in inhibiting tumor growth through mechanisms involving DNA cross-linking and damage .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs .

The exact biological activity of this specific compound requires further investigation through in vitro and in vivo studies to establish its efficacy and safety profile.

Antitumor Activity

A study on related chloroethylnitrosoureas demonstrated that structural modifications can significantly impact their antitumor efficacy. The findings suggested that the therapeutic activity is primarily linked to the ability of these compounds to induce DNA cross-linking, which is crucial for their anticancer effects .

Enzyme Interaction Studies

Research focusing on the microsomal monooxygenase system indicates that compounds with similar structures can interact with cytochrome P450 enzymes, affecting drug metabolism. Such interactions can lead to altered bioavailability and therapeutic outcomes .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureNotable Activity
1-Benzyl-3-(4-chlorophenyl)ureaBenzyl + 4-Chlorophenyl UreaModerate antitumor activity
1-Benzyl-3-(3-chlorophenyl)ureaBenzyl + 3-Chlorophenyl UreaLower efficacy compared to above
1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin]ureaBenzyl + Pyrrolidine UreaPotential for enhanced biological activity

The presence of the pyrrolidinyl urea moiety in the target compound suggests enhanced therapeutic potential compared to simpler urea derivatives .

Q & A

Basic: What synthetic methodologies are reported for 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, including urea bond formation and pyrrolidinone ring construction. For example, reductive amination or nucleophilic substitution may be used to introduce the 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl moiety. A key step is the reduction of intermediates, such as ketones to secondary alcohols, using agents like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under controlled temperatures (0–5°C) to minimize side reactions . Optimization focuses on solvent polarity, reaction time, and stoichiometric ratios to enhance yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming substituent positions, particularly distinguishing benzyl, chlorophenyl, and hydroxyethyl groups. NOESY or COSY experiments resolve stereochemical ambiguities in the pyrrolidinone ring.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and fragmentation patterns, especially for the urea linkage and chlorinated aromatic system.
  • HPLC: Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, while LC-MS identifies impurities or degradation products .

Basic: What solubility and formulation challenges are associated with this compound in pharmacological studies?

Answer:
The compound’s hydrophobicity (due to benzyl, chlorophenyl, and pyrrolidinone groups) limits aqueous solubility. Strategies include:

  • Co-solvents: Use DMSO or cyclodextrins for in vitro assays.
  • Salt Formation: Introduce sulfonate or hydrochloride salts via pH adjustment.
  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery. Aqueous formulations may require surfactants like Tween-80, as seen in related urea-based drugs .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

Answer:
Single-crystal X-ray diffraction data refined via SHELXL (SHELX suite) can address challenges:

  • Twinning: Apply TWIN/BASF commands to model twin domains.
  • Disorder: Use PART/SUMP restraints to refine overlapping occupancies for flexible groups (e.g., hydroxyethyl chain).
  • Validation: Cross-check R-factors, ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks. SHELXL’s robust least-squares algorithms minimize overfitting in high-resolution datasets .

Advanced: What computational approaches predict target interactions and selectivity of this urea derivative?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH), a target for antiparasitic agents. Key interactions include H-bonds with the urea carbonyl and hydrophobic contacts with chlorophenyl/benzyl groups.
  • MD Simulations: GROMACS or AMBER assess binding stability over 100+ ns trajectories, focusing on ligand-protein RMSD fluctuations.
  • Pharmacophore Modeling: Align with known inhibitors (e.g., PSNCBAM-1, a cannabinoid receptor modulator) to identify critical pharmacophoric features .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Urea Linkage: Replace with thiourea or amide to evaluate H-bonding impact.
  • Chlorophenyl Group: Test fluorinated or methylated analogs for steric/electronic effects on target affinity.
  • Hydroxyethyl Chain: Modify to ethyleneglycol or alkyl chains to balance solubility and membrane permeability. SAR data from related compounds (e.g., 1-benzyl-3-naphthylurea) suggest that bulkier substituents enhance target selectivity .

Advanced: What analytical methods detect and quantify metabolites or degradation products?

Answer:

  • LC-HRMS: Coupled with collision-induced dissociation (CID) identifies metabolites via exact mass and fragmentation patterns.
  • Stability Studies: Accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) followed by LC-UV/MS reveals hydrolytic cleavage of the urea bond or pyrrolidinone ring oxidation.
  • Isotope Labeling: 14^{14}C-labeled analogs track metabolic pathways in hepatocyte assays .

Advanced: How do electronic effects of substituents influence spectroscopic properties?

Answer:

  • IR Spectroscopy: The urea carbonyl stretch (~1640–1680 cm1^{-1}) shifts with electron-withdrawing groups (e.g., chlorophenyl) due to resonance stabilization.
  • UV-Vis: Conjugation between benzyl and pyrrolidinone moieties increases λmax\lambda_{\text{max}} (e.g., 270–290 nm). Substituents altering π\pi-π\pi^* transitions are modeled via TD-DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.